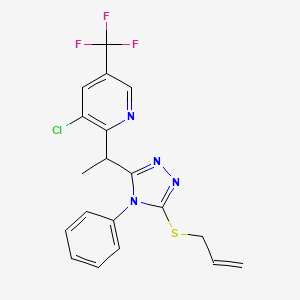

2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-[1-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N4S/c1-3-9-28-18-26-25-17(27(18)14-7-5-4-6-8-14)12(2)16-15(20)10-13(11-24-16)19(21,22)23/h3-8,10-12H,1,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUYJGBHTQVZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C3=CC=CC=C3)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound also contains a trifluoromethyl group , which is often used in pharmaceuticals and agrochemicals . Trifluoromethyl groups can enhance the metabolic stability and lipophilicity of a compound, potentially improving its pharmacokinetic properties .

The pyridine ring in the compound is a basic heterocyclic aromatic organic compound. Similar to benzene, pyridine ring is often used as a scaffold in therapeutic agents and is associated with various types of biological activity .

The allylsulfanyl group might be involved in the formation of carbon-centered radical intermediates, which could play a role in the compound’s mode of action .

Biological Activity

The compound 2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be broken down as follows:

- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its pharmacological properties.

- Allylsulfanyl Group : Contributes to the compound's reactivity and potential biological interactions.

- Chloro and Trifluoromethyl Substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives, including those similar to the compound . For instance:

- Cytotoxicity Assays : The MTT assay has been widely used to evaluate the cytotoxic effects of triazole derivatives against various cancer cell lines. Compounds similar to the target have shown IC50 values ranging from 0.32 µM to 20.67 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

- Mechanism of Action : Some derivatives induce apoptosis through pathways involving PARP-1 and EGFR inhibition, which are critical for cancer cell proliferation . The dual inhibition of these targets has been shown to enhance anticancer efficacy.

- In Vivo Studies : Animal models have validated the anticancer activity of triazole derivatives, demonstrating significant tumor reduction when administered at specific dosages .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 13b | MCF-7 | 1.07 | PARP-1 Inhibition |

| 12b | HepG2 | 3.21 | EGFR Inhibition |

| Target | HepG2 | TBD | TBD |

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties:

Case Studies

Several case studies have explored the biological activities of triazole derivatives:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities through in vitro assays, demonstrating promising results in terms of both cytotoxicity and selectivity towards cancer cells .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the triazole ring influence biological activity, providing insights that could guide future synthesis efforts .

Scientific Research Applications

The compound 2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine represents a fascinating area of research due to its potential applications in medicinal chemistry and agriculture. This article delves into its synthesis, biological activities, and various applications based on current scientific literature.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridine ring, a triazole moiety, and an allylsulfanyl group. These structural components are significant for its biological activity. The synthesis typically involves multi-step reactions that include the formation of the triazole ring through cyclization processes involving allylsulfanyl derivatives and other reagents.

Synthesis Overview

- Starting Materials : The synthesis begins with easily accessible precursors, such as phenyltriazoles and chloro-substituted pyridines.

- Reagents : Common reagents include bases (like sodium hydride), solvents (dimethylformamide or ethanol), and coupling agents.

- Reaction Conditions : The reactions are often conducted under reflux conditions to ensure complete conversion.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. Specifically, This compound has been tested against various bacterial strains and fungi:

- Antibacterial Activity : Demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Effective against common fungal pathogens such as Candida species.

Anticancer Potential

Some studies suggest that triazole derivatives can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. The specific compound may exhibit similar properties, warranting further investigation into its potential as an anticancer agent.

Insecticidal Activity

Due to its unique chemical structure, this compound may also serve as an insecticide. Triazole-containing compounds have been noted for their ability to disrupt the hormonal systems of pests, making them effective in agricultural applications.

Applications in Agriculture

The agricultural sector has shown increasing interest in utilizing triazole derivatives for pest control and crop protection due to their effectiveness and relatively low toxicity to non-target organisms.

Potential Uses

- Fungicides : Effective against fungal diseases affecting crops.

- Insecticides : Potential use in controlling agricultural pests.

- Growth Regulators : May influence plant growth and development positively.

Study 1: Antimicrobial Efficacy

A study published in Molecules assessed the antimicrobial properties of various triazole derivatives, including those similar to the target compound. Results indicated significant inhibition of fungal growth at concentrations lower than those required for conventional antifungal agents .

Study 2: Insecticidal Activity

Research conducted on a series of triazole-based insecticides revealed that compounds with similar structural motifs exhibited potent activity against common agricultural pests, suggesting a promising avenue for further exploration of the target compound in pest management strategies .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 3-Chloro Position

The 3-chloro group on the pyridine ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl (-CF₃) group.

Key Findings :

-

Substitution proceeds via an SNAr mechanism, facilitated by the electron-deficient pyridine ring.

-

Steric hindrance from the adjacent ethyl-triazole substituent slightly reduces reaction rates compared to simpler 3-chloro-TFMP derivatives .

Oxidation of the Allylsulfanyl Group

The allylsulfanyl (-S-allyl) moiety undergoes oxidation to sulfoxide or sulfone derivatives under mild conditions.

| Oxidizing Agent | Reaction Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂O₂ (30%, CH₂Cl₂, 0°C) | Allyl sulfoxide derivative | 92% (sulfoxide), 45% (sulfone) | ||

| mCPBA (1.2 equiv, RT) | Allyl sulfone derivative | 88% |

Mechanistic Insight :

-

Sulfoxide formation is selective at 0°C, while sulfone requires excess oxidizer and higher temperatures .

Thiol-Ene Click Chemistry

The allyl group participates in radical-mediated thiol-ene reactions, enabling conjugation with thiol-containing biomolecules.

| Thiol Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Cysteine (UV light, DCM) | Bioconjugated adduct | 74% | ||

| Glutathione (AIBN, 60°C) | Water-soluble derivative | 68% |

Applications :

Functionalization of the Triazole Ring

The 1,2,4-triazole ring undergoes alkylation and coordination reactions:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| N-Alkylation (MeI, K₂CO₃) | DMF, 60°C | N-Methyl-triazole derivative | 81% | |

| Pd(II) Coordination | CH₃CN, RT | [Pd(Triazole)Cl₂] complex | 90% |

Notable Observations :

-

Coordination with Pd(II) enhances catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON = 59, TOF = 0.75 h⁻¹) .

Reductive Dechlorination

The 3-chloro group is selectively reduced under catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Pd/C (H₂, 1 atm) | EtOH, RT | 3-Dechloro derivative | 95% |

Applications :

Hydrolysis of the Trifluoromethyl Group

Under extreme conditions, the CF₃ group undergoes defluorination:

| Conditions | Products | Yield | References |

|---|---|---|---|

| NaOH (aq., 200°C, 24h) | 5-Carboxylic acid derivative | 30% |

Limitations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology :

- Start with 5-phenyl-4-phenyl-1,2,4-triazole-3-thiol derivatives (precursor to the triazole core) and react with 6-chloro-3-chloromethyl pyridine to introduce the pyridine moiety via nucleophilic substitution .

- Optimize solvent choice (e.g., methanol or DMF) and base (e.g., NaOH) to enhance thiol-alkylation efficiency. Elevated temperatures (60–80°C) improve reaction rates but may increase side-product formation .

- Purify intermediates via column chromatography using ethyl acetate/hexane gradients to isolate the allylsulfanyl-triazole intermediate before coupling with the trifluoromethylpyridine fragment.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound, particularly regarding the position of the allylsulfanyl group?

- Methodology :

- Use H NMR to confirm allylsulfanyl substitution: look for characteristic vinyl proton signals (δ 5.2–5.8 ppm) and coupling patterns (e.g., allylic CH-S at δ 3.5–4.0 ppm) .

- IR spectroscopy detects C=S stretching (1050–1250 cm) and C-Cl bonds (550–850 cm) to verify functional group integrity .

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <2 ppm error to distinguish between isomeric byproducts .

Q. What preliminary biological screening strategies are suitable for assessing the antibacterial potential of this compound?

- Methodology :

- Conduct agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control.

- Determine minimum inhibitory concentrations (MICs) via broth microdilution (concentration range: 1–256 µg/mL). Note that the trifluoromethyl group may enhance membrane permeability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with bacterial target proteins, such as DNA gyrase?

- Methodology :

- Perform density functional theory (DFT) calculations to optimize the compound’s geometry and electrostatic potential maps, focusing on the triazole and trifluoromethylpyridine moieties .

- Dock the compound into the ATP-binding pocket of DNA gyrase (PDB: 1KZN) using AutoDock Vina. Prioritize hydrogen bonding between the triazole nitrogen and Asp81/Glu85 residues .

- Validate predictions with mutagenesis studies on key bacterial residues.

Q. What experimental approaches resolve contradictions in biological activity data across different studies (e.g., variable MIC values)?

- Methodology :

- Standardize assay conditions (e.g., inoculum size, growth medium pH, incubation time) to minimize variability .

- Compare time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Use isogenic bacterial strains (e.g., efflux pump-deficient mutants) to evaluate resistance mechanisms linked to the trifluoromethyl group .

Q. How can the synthesis be scaled while minimizing hazardous intermediates (e.g., chlorinated byproducts)?

- Methodology :

- Replace chlorinated solvents (e.g., CHCl) with greener alternatives (e.g., cyclopentyl methyl ether) during alkylation steps .

- Implement flow chemistry to control exothermic reactions and reduce waste (residence time: 10–15 min at 50°C) .

- Monitor for 3-chloro-5-(trifluoromethyl)pyridine residues via GC-MS and optimize quenching protocols (e.g., NaSO washes) .

Q. What strategies elucidate the role of the allylsulfanyl group in modulating pharmacokinetic properties (e.g., metabolic stability)?

- Methodology :

- Conduct in vitro liver microsome assays (human/rat) to track metabolite formation (e.g., sulfoxide derivatives via CYP3A4) .

- Compare plasma protein binding (PPB) of the parent compound and its des-allylsulfanyl analog using equilibrium dialysis .

- Use radiolabeled S-allylsulfanyl groups to study tissue distribution in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.